4-((2-Aminobenzyl)amino)cyclohexan-1-ol

Beschreibung

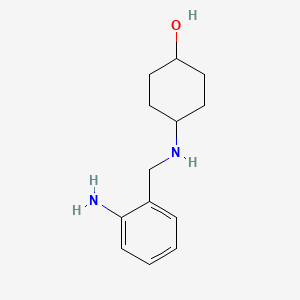

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-aminophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERRZQCPQRIPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC=CC=C2N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239743 | |

| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93839-70-4 | |

| Record name | 4-[[(2-Aminophenyl)methyl]amino]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-aminobenzyl)amino]cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Synthesis of Expectorants

One of the notable applications of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is its role as an intermediate in the synthesis of ambroxol, a widely used expectorant. The synthetic method involves a condensation reaction with ortho-nitrobenzaldehyde, followed by catalytic hydrogenation and nitro reduction, yielding high reaction yields and simple operational procedures. This method is advantageous for large-scale production due to its economic feasibility and environmental considerations .

Pharmacological Activity

Research indicates that derivatives of this compound exhibit various pharmacological activities, including antimicrobial and analgesic properties. The dimethylamine pharmacophore, which is structurally related to compounds like this compound, has been documented to show efficacy against several diseases, suggesting potential therapeutic applications in drug development .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC techniques. A specific method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method allows for the isolation of impurities and the analysis of pharmacokinetics .

Case Study 1: Synthesis Methodology

A study demonstrated the efficient synthesis of ambroxol's key intermediate using this compound. The process involved:

- Condensation of ortho-nitrobenzaldehyde with trans-4-amino cyclohexanol.

- Catalytic hydrogenation under mild conditions.

This approach yielded a high purity product suitable for pharmaceutical applications, showcasing the compound's utility in drug synthesis .

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological properties of dimethylamine-containing compounds, derivatives similar to this compound were evaluated for their antimicrobial activity. The results indicated promising efficacy against various bacterial strains, supporting further exploration into its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 4-[(2-Aminobenzyl)amino]cyclohexan-1-ol

- CAS Number : 93839-70-4

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

- Structure: Features a cyclohexanol backbone substituted with a 2-aminobenzylamine group at the 4-position.

For example, Ambroxol Hydrochloride (a brominated analog) is derived from bromhexine metabolism and involves dibromo-substitution on the benzyl ring .

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Physicochemical and Pharmacological Properties

Hydrogen Bonding and Conformation: Fluorinated analogs (e.g., trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol) exhibit intramolecular N-H···F hydrogen bonding, which stabilizes specific conformations and enhances membrane permeability .

Solubility and Stability: Ambroxol Hydrochloride is highly soluble in polar solvents (e.g., methanol, ethanol) due to its ionic hydrochloride salt form . Neutral analogs (e.g., pyrrolopyrimidine derivatives) show moderate solubility, requiring formulation optimization for drug delivery .

Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine-substituted cyclohexanols (e.g., Compound 11/12) exhibit nanomolar potency against Mer/Flt3 kinases, critical in cancer therapy .

Vorbereitungsmethoden

Step 1: Boc Protection

Starting material 4-trans-4-amino cyclohexanol hydrochloride undergoes Boc protection in methylene dichloride (DCM) using Boc anhydride and poly-guanidine as a recyclable base.

| Component | Quantity (g) | Role |

|---|---|---|

| 4-trans-4-Amino cyclohexanol HCl | 30 | Substrate |

| Boc anhydride | 15–22.5 | Protecting agent |

| Poly-guanidine | 20–50 | Base (recyclable) |

| DCM | 200 mL | Solvent |

Reaction conditions :

Step 2: Oxidative Cyclization

The Boc-protected intermediate undergoes oxidation with sodium chlorite (NaClO₂) or sodium hypochlorite (NaClO) in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and acetic acid.

| Component | Quantity | Role |

|---|---|---|

| NaClO₂ solution | Excess | Oxidizing agent |

| TEMPO | 0.5 g | Catalyst |

| Acetic acid | Slow dripping | Acid catalyst |

Reaction conditions :

Key observations :

- Poly-guanidine is reusable after filtration and NaOH treatment, reducing costs.

- Sodium chlorite provides better yields compared to NaClO due to milder oxidation.

Reductive Amination

This method employs cyclohexanone and 2-aminobenzylamine under reducing conditions.

Comparative Analysis of Methods

Critical Factors in Synthesis

Stereochemical Control

Solvent and Base Selection

Q & A

Q. What synthetic routes are available for preparing 4-((2-Aminobenzyl)amino)cyclohexan-1-ol, and how can purity be optimized?

A common method involves reductive amination between 2-aminobenzaldehyde and 4-aminocyclohexanol under hydrogenation conditions. For example, a related synthesis (for dibenzylamino derivatives) uses benzyl bromide and K₂CO₃ in DMF, followed by purification via ice-water precipitation . To enhance purity (>95%), column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water) is recommended. Analytical validation via HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures purity, as seen in derivatives like ambroxol hydrochloride .

Q. What safety precautions are critical when handling this compound in the lab?

The compound’s hydrochloride salt is hygroscopic and may release HCl vapor upon decomposition. Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Avoid direct water jets (risk of splashing) .

Q. Which analytical techniques are suitable for characterizing its structural and stereochemical properties?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclohexanol OH at δ 1.5–2.0 ppm). NOE spectroscopy distinguishes cis/trans isomers by spatial interactions between the aminobenzyl group and cyclohexanol .

- HPLC-MS : Quantifies purity and detects brominated derivatives (e.g., ambroxol-related analogs with m/z 378.108 for [M+H]⁺) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of derivatives like ambroxol hydrochloride?

The trans-configuration of ambroxol’s cyclohexanol moiety enhances mucolytic activity by optimizing hydrogen bonding with phospholipid membranes. Computational docking (e.g., CHARMM force field) reveals that the axial hydroxyl group interacts with Asn2546.55 in the A₁ adenosine receptor, a key residue for ligand-receptor binding . Experimental validation via enantioselective synthesis (e.g., iridium-catalyzed deoxygenation) and in vitro assays (IC₅₀ measurements) can further correlate stereochemistry with potency .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for aminobenzyl-substituted cyclohexanols?

- Data Triangulation : Compare in silico predictions (e.g., molecular docking ) with experimental IC₅₀ values. For example, brominated derivatives (e.g., 3,5-dibromo substitution) show enhanced binding to mucin proteins due to halogen bonding .

- Meta-Analysis : Reconcile divergent SAR data by controlling variables like solvent polarity (DMF vs. THF) or reaction temperature, which affect regioselectivity in amination .

Q. How can computational models predict the compound’s interactions with biological targets?

- Docking Workflows : Use MODELLER to align the compound within receptor binding pockets (e.g., A₁ adenosine receptor). Assign harmonic restraints (50 kcal/mol Ų) to key hydrogen bonds (e.g., Asn2546.55) to refine pose accuracy .

- DFT Calculations : Analyze electronic effects of substituents (e.g., –Br vs. –CH₃) on binding affinity. For ambroxol analogs, electron-withdrawing groups increase polarity, enhancing solubility and target engagement .

Q. What methodologies optimize the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Ambroxol derivatives are stable at pH 4–6 but hydrolyze in alkaline conditions .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt with cryoprotectants (e.g., trehalose) to prevent aggregation .

Methodological Notes

- References : Avoid non-peer-reviewed sources (e.g., supplier data). Prioritize synthetic protocols , spectroscopic validation , and computational models .

- Data Presentation : Use tables for comparative SAR (e.g., substituent effects on IC₅₀) and spectra (¹H NMR, NOE) to illustrate stereochemical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.